Tosedostat-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a novel metalloenzyme inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tosedostat. It is an orally active aminopeptidase inhibitor that has shown promising anti-tumor activity in various cancer models .
Mécanisme D'action
Target of Action
Tosedostat-d5 primarily targets the M1 family of aminopeptidases, specifically Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) . These enzymes play crucial roles in protein degradation and peptide trimming for antigen presentation .
Mode of Action
This compound inhibits the activity of its target aminopeptidases . This inhibition leads to an amino acid deprivation response that is selectively toxic for myeloid blasts . It exerts potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells .
Biochemical Pathways
This compound operates downstream of the ubiquitin-proteasome pathway, which is implicated in the final step of intracellular protein degradation . By inhibiting aminopeptidases, it disrupts the trimming of proteasome-generated peptides for antigen presentation or full hydrolysis into free amino acids for recycling in renewed protein synthesis .
Pharmacokinetics
Studies on tosedostat have shown that it is orally bioavailable . The terminal half-life for Tosedostat is approximately 1 to 3.5 hours, and between 6 and 11 hours for its active metabolite, CHR-79888 .
Result of Action
This compound, like Tosedostat, has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo . It induces apoptosis in leukemic cell lines in vitro . The compound has demonstrated anti-tumor activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel .
Analyse Biochimique
Biochemical Properties
Tosedostat-d5, like its parent compound Tosedostat, is known to inhibit a number of M1 aminopeptidase enzyme family members in vitro . These include puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) . The inhibition of these enzymes by this compound can lead to anti-proliferative effects against a range of tumor cell lines in vitro and in vivo .
Cellular Effects
This compound has been shown to exert anti-proliferative effects against a range of human tumor cell lines . It induces apoptosis in leukemic cell lines in vitro . This compound also inhibits cellular aminopeptidase activity in a concentration-dependent manner . This inhibitory effect is reversible with rapid, but incomplete, enzyme activity recovery upon drug withdrawal .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of aminopeptidase activity, leading to the depletion of cellular amino acid pools . This results in the suppression of cell growth and the induction of apoptosis . The exact mechanism underlying these anti-cancer actions is still unclear, particularly since normal cells are much less sensitive to the agents than transformed cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit cellular aminopeptidase activity in a concentration-dependent manner . This inhibitory effect is reversible with rapid, but incomplete, enzyme activity recovery upon drug withdrawal .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, studies on Tosedostat have shown significant inhibition of tumor growth at certain dosage levels .
Metabolic Pathways
This compound, like Tosedostat, is converted into a pharmacologically active acid product inside cells . This suggests that it is involved in metabolic pathways related to the function of intracellular esterases. The specific metabolic pathways that this compound is involved in have not been fully elucidated.
Transport and Distribution
Given that Tosedostat is converted into its active form inside cells , it is likely that this compound follows a similar pattern of intracellular transport and distribution.
Subcellular Localization
Given that Tosedostat is converted into its active form inside cells , it is likely that this compound is also localized within the cell where it can interact with its target enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tosedostat-d5 involves the incorporation of deuterium atoms into the Tosedostat molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor that contains the core structure of Tosedostat.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.
Purification: The final product is purified using techniques like chromatography to obtain this compound with high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tosedostat-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tosedostat-d5 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of Tosedostat.
Biology: Investigates the biological effects of Tosedostat in various cell lines.
Medicine: Explores the potential therapeutic applications of Tosedostat in treating cancers such as acute myeloid leukemia and multiple myeloma.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparaison Avec Des Composés Similaires
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with anti-tumor activity.
Actinonin: Inhibits aminopeptidases and has shown anti-cancer properties.
Amastatin: A potent inhibitor of aminopeptidases used in cancer research.
Uniqueness of Tosedostat-d5
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in drug development and research .
Activité Biologique
Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a metalloenzyme inhibitor primarily studied for its pharmacokinetics and metabolic pathways. This compound acts as an orally active aminopeptidase inhibitor, demonstrating significant anti-tumor activity across various cancer models. Its primary targets are the M1 family of aminopeptidases, particularly Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) .
Target Enzymes
- Puromycin-sensitive aminopeptidase (PuSA)
- Leukotriene A4 hydrolase (LTA4H)
Mode of Action
This compound inhibits the activity of its target enzymes, impacting the ubiquitin-proteasome pathway, which is crucial for intracellular protein degradation. This inhibition leads to a depletion of cellular amino acid pools, subsequently exerting anti-proliferative effects on various tumor cell lines .
Biochemical Pathways
The compound operates downstream in the protein degradation pathway, affecting several biochemical processes involved in tumor growth and survival. It has been shown to induce apoptosis selectively in transformed cells while sparing normal cells .
Pharmacokinetics and Dosage
This compound has been characterized as orally bioavailable, with studies indicating significant antileukemic activity at doses ranging from 60 mg to 180 mg in clinical settings. The maximum tolerated dose (MTD) was established at 180 mg, with notable adverse effects including reversible thrombocytopenia .
Clinical Findings
A phase I/II study reported that among 51 patients with acute myeloid leukemia (AML), 27% achieved a complete or partial response to treatment with Tosedostat .
Dose (mg) | Patient Response | Adverse Effects |
---|---|---|
60 | Minimal | Mild thrombocytopenia |
130 | Significant | Reversible thrombocytopenia |
180 | MTD established | Severe thrombocytopenia in two patients |
In Vitro Studies
This compound has shown potent anti-proliferative effects against various human tumor cell lines, including those from AML and multiple myeloma. The compound's ability to induce apoptosis and inhibit angiogenesis has been well documented .
In Vivo Studies
In animal models, this compound demonstrated significant inhibition of tumor growth at certain dosage levels. Although specific dosage effects have not been extensively reported for this compound itself, related studies on Tosedostat suggest a similar efficacy profile .
Case Study 1: Elderly Patients with AML
In a clinical trial involving elderly patients with relapsed or refractory AML, Tosedostat was administered alongside standard chemotherapy. The addition of Tosedostat improved overall response rates compared to historical controls without significant increases in toxicity .
Case Study 2: Combination Therapy
A study hypothesized that combining Tosedostat with lenalidomide would enhance treatment outcomes in patients undergoing intensive chemotherapy. Preliminary results indicated improved responses, warranting further investigation into combination therapies involving this compound .
Propriétés
IUPAC Name |
cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-XDBPGOACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.